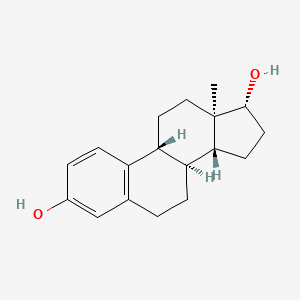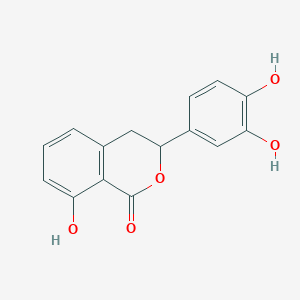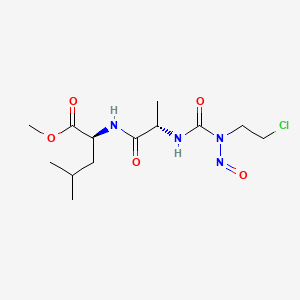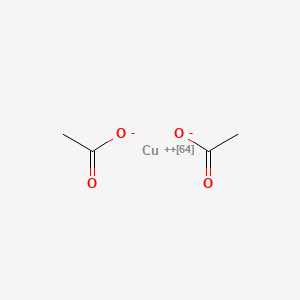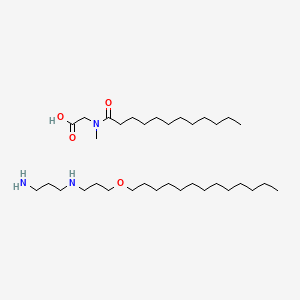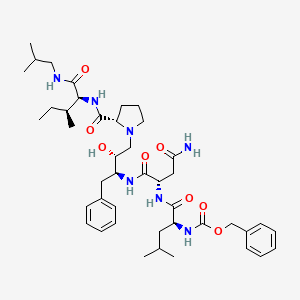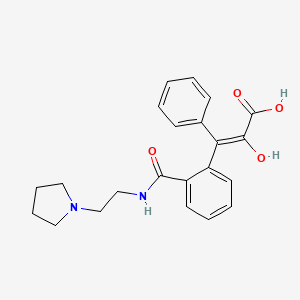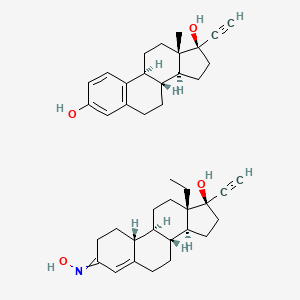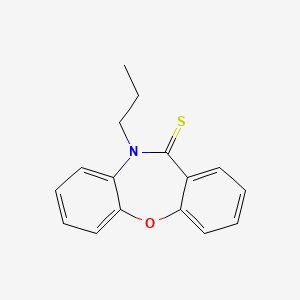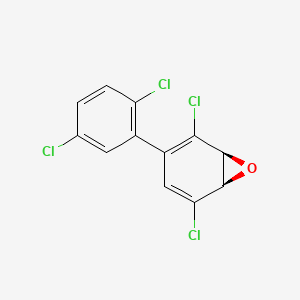
2,2',5,5'-Tetrachlorobiphenyl 3,4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide is a polychlorinated biphenyl (PCB) derivative. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. This specific compound is known for its environmental persistence and potential toxicological effects .
Preparation Methods
The synthesis of 2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide typically involves the chlorination of biphenyl followed by oxidation. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective chlorination and subsequent oxidation . Industrial production methods may involve large-scale chlorination processes followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form hydroxylated derivatives.
Reduction: It can be reduced under specific conditions to yield less chlorinated biphenyls.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are hydroxylated biphenyls and dechlorinated derivatives .
Scientific Research Applications
2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide involves its interaction with cellular components. It is metabolized by liver enzymes, particularly cytochrome P450, leading to the formation of reactive intermediates. These intermediates can bind to cellular macromolecules, causing oxidative stress and disrupting normal cellular functions . The molecular targets include DNA, proteins, and lipids, leading to potential toxic effects .
Comparison with Similar Compounds
2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide is compared with other similar compounds such as:
2,2’,4,4’-Tetrachlorobiphenyl: This compound has a different chlorine substitution pattern, leading to variations in its chemical behavior and toxicity.
2,3,4,5-Tetrachlorobiphenyl: Another PCB derivative with distinct properties and applications.
The uniqueness of 2,2’,5,5’-Tetrachlorobiphenyl 3,4-oxide lies in its specific chlorine substitution pattern and its ability to form reactive intermediates upon metabolism .
Properties
CAS No. |
68099-35-4 |
|---|---|
Molecular Formula |
C12H6Cl4O |
Molecular Weight |
308.0 g/mol |
IUPAC Name |
(1S,6R)-2,5-dichloro-3-(2,5-dichlorophenyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C12H6Cl4O/c13-5-1-2-8(14)6(3-5)7-4-9(15)11-12(17-11)10(7)16/h1-4,11-12H/t11-,12+/m0/s1 |
InChI Key |
HUWUGZREAZTGIP-NWDGAFQWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C2=C([C@@H]3[C@@H](O3)C(=C2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C3C(O3)C(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



